[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine is an organic compound categorized under spiro compounds, which are characterized by having two or more rings that share a single atom. This particular compound features a spiro[3.3]heptane structure, which is notable for its unique three-dimensional configuration that can influence its chemical behavior and biological activity. The compound's molecular formula is , and it has a molar mass of approximately 206.32 g/mol .
The synthesis of [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine typically involves multi-step organic reactions. One common approach includes the alkylation of a spiro compound with an appropriate alkylating agent, such as 2-methylpropan-2-ol, under basic conditions to facilitate the formation of the ether linkage .
The synthesis may require specific catalysts or reagents, including:
The reaction conditions must be optimized for yield and purity, often involving temperature control and reaction time adjustments.
[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine involves its interaction with specific biological targets, potentially acting as an enzyme inhibitor or modulator due to its unique structural features. The spiro framework allows the molecule to fit into enzyme active sites, influencing their activity through competitive inhibition or allosteric modulation .
The compound is typically a colorless to pale yellow liquid with a characteristic odor. Its solubility in water is limited due to the hydrophobic nature of the spiro structure but is soluble in organic solvents like ethanol and dichloromethane .
Key chemical properties include:
[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine finds applications in:
This compound exemplifies the versatility of spiro compounds in synthetic chemistry and their potential utility across various scientific fields.
Spiro[3.3]heptane has emerged as a revolutionary scaffold in medicinal chemistry due to its unique three-dimensional geometry and physicochemical properties. This bicyclic structure features two fused cyclobutane rings connected by a shared carbon atom, creating a rigid, non-planar framework. Its spatial complexity enables precise vectorial presentation of substituents, making it an ideal bioisostere for flat aromatic rings like benzene. Recent studies demonstrate that spiro[3.3]heptane derivatives exhibit enhanced target selectivity and metabolic stability compared to their aromatic counterparts, particularly in central nervous system (CNS) and oncology therapeutics . The compound [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine exemplifies this innovation, integrating a tert-butoxy group and methanamine moiety to leverage synergistic pharmacological advantages.
Table 1: Key Physicochemical Properties of Spiro[3.3]heptane vs. Common Bioisosteres
Parameter | Benzene | Cyclohexane | Spiro[3.3]heptane |
---|---|---|---|
Ring Strain (kcal/mol) | 0 | 0.1 | 15.2 |
Fsp³ | 0 | 1.0 | 1.0 |
LogP Reduction | Baseline | +0.3 | -0.8 |
Vector Angle (°) | 120 | 109.5 | 90–110 |
Biological Half-life | Short | Moderate | Extended |
Spirocyclic architectures trace their origins to natural alkaloids like histrionicotoxin (spiro[5.5]undecane) and spiradoline (spiro[4.5]decane), which demonstrated potent neuroactivity. Early challenges in synthesizing strained spiro[3.3]heptane systems limited their therapeutic exploration. The 2008 synthesis of 2,6-disubstituted spiro[3.3]heptane glutamic acid analogs marked a breakthrough, enabling systematic studies of conformational effects on receptor binding [8]. By 2014, stereodivergent strategies yielded 18 distinct stereoisomers of 1,6- and 1,5-disubstituted derivatives, revealing that topology D (1-aminospiro[3.3]heptane-1,5-dicarboxylic acid) exhibited superior affinity for glutamate racemase [8]. The 2024 validation of spiro[3.3]heptane as a saturated benzene bioisostere in drugs like sonidegib (anticancer) and benzocaine (anesthetic) accelerated industrial adoption, with >5,000 related compounds now patented .
The tert-butoxy group [(CH₃)₃C-O-] in the 3-position of spiro[3.3]heptane serves as a conformation-directing anchor and metabolic shield. Its bulky tert-butyl moiety imposes steric constraints that stabilize bioactive conformations by restricting ring puckering. Crucially, it reduces CYP450-mediated oxidation due to:
Table 2: Impact of 3-Substituents on Spiro[3.3]heptane Pharmacokinetics
3-Substituent | CYP3A4 T₁/₂ (min) | Plasma Protein Binding (%) | Passive Membrane Permeability (PAMPA, nm/s) |
---|---|---|---|
Methoxy | 22 | 85 | 120 |
Ethoxy | 34 | 82 | 185 |
tert-Butoxy | 89 | 79 | 310 |
Benzyloxy | 41 | 91 | 95 |
The methanamine group (-CH₂NH₂) at C1 of spiro[3.3]heptane enables receptor-directed pharmacology through two mechanisms:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5